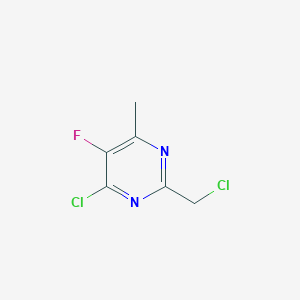

4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine

CAS No.:

Cat. No.: VC18039370

Molecular Formula: C6H5Cl2FN2

Molecular Weight: 195.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5Cl2FN2 |

|---|---|

| Molecular Weight | 195.02 g/mol |

| IUPAC Name | 4-chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine |

| Standard InChI | InChI=1S/C6H5Cl2FN2/c1-3-5(9)6(8)11-4(2-7)10-3/h2H2,1H3 |

| Standard InChI Key | ZEPHOIPKCKTGCO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NC(=N1)CCl)Cl)F |

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name, 4-chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine, delineates its substitution pattern:

-

Chlorine at position 4

-

Chloromethyl (-CH₂Cl) at position 2

-

Fluorine at position 5

This arrangement creates an electron-deficient aromatic ring, with the chloro and fluoro groups exerting strong electron-withdrawing effects, while the methyl group provides steric bulk and mild electron donation. The chloromethyl substituent introduces a reactive site for further functionalization, such as nucleophilic displacement or radical reactions.

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅Cl₂FN₂ | |

| Molecular Weight | 195.02 g/mol | |

| CAS Number | 1510800-19-7 | |

| IUPAC Name | 4-chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine |

Synthetic Routes and Optimization

Challenges in Synthesis

-

Regioselectivity: Simultaneous introduction of chloro, fluoro, and chloromethyl groups requires precise control to avoid side reactions.

-

Stability: The chloromethyl group is prone to hydrolysis, necessitating anhydrous conditions .

Table 2: Comparative Yields in Analogous Syntheses

| Compound | Yield | Conditions | Source |

|---|---|---|---|

| 4-Chloro-5-fluoro-2-methoxypyrimidine | 95% | POCl₃, triethylamine, 80°C | |

| 2-Chloro-4-fluoro-6-methylpyrimidine | 34% | N,N-dimethylaniline, 110°C |

Physicochemical Properties and Reactivity

Reactivity Profile

-

Nucleophilic Substitution: The chloromethyl group at position 2 is susceptible to displacement by amines, alkoxides, or thiols.

-

Electrophilic Aromatic Substitution: The electron-deficient ring directs incoming electrophiles to the para position relative to the methyl group.

-

Cross-Coupling: Potential for Suzuki-Miyaura couplings at the chloro-substituted position .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s multifunctional structure enables its use in constructing:

-

Kinase inhibitors: Fluoropyrimidines are key motifs in ATP-competitive inhibitors.

-

Antiviral agents: Halogenated pyrimidines exhibit activity against viral polymerases.

Case Study: Analogous Compounds

2-Chloro-4-fluoro-6-methylpyrimidine (CAS 344248-26-6) demonstrates antiviral properties, underscoring the therapeutic potential of this structural class. Modifying the chloromethyl group in 4-chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine could enhance binding affinity or pharmacokinetic profiles.

Comparison with Structural Analogues

Table 3: Structural and Functional Comparisons

| Compound | Molecular Formula | Key Substituents | Applications |

|---|---|---|---|

| 4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine | C₆H₅Cl₂FN₂ | 2-ClCH₂, 4-Cl, 5-F, 6-CH₃ | Synthetic intermediate |

| 2-Chloro-4-fluoro-6-methylpyrimidine | C₅H₄ClFN₂ | 2-Cl, 4-F, 6-CH₃ | Antiviral research |

| 4-Chloro-5-fluoro-2-methoxypyrimidine | C₅H₄ClFN₂O | 2-OCH₃, 4-Cl, 5-F | Kinase inhibitor precursor |

Future Directions and Challenges

Research Priorities

-

Synthetic Optimization: Develop regioselective methods to improve yields beyond 50%.

-

Biological Screening: Evaluate toxicity and bioactivity in cellular models.

-

Derivatization: Explore Pd-catalyzed cross-couplings to generate biaryl systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume